Fluorescence Profile vs. Analogs
The photophysical properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, a class that includes the target compound, exhibit well-defined spectral characteristics that distinguish them from other oxadiazole scaffolds. While direct data for the specific hydroxymethyl derivative is not available in this study, the class-level data provides a crucial baseline for expected behavior, underscoring the importance of the 4-bromophenyl-1,3,4-oxadiazole core for achieving specific optical profiles. This core structure results in a maximum UV absorption in the 280-301 nm range and a peak photoluminescent emission in the 350-370 nm range in chloroform solution [1].
| Evidence Dimension | Maximum UV Absorption Wavelength (λmax, abs) |
|---|---|
| Target Compound Data | Not directly reported for [5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanol |
| Comparator Or Baseline | 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole class: 280-301 nm (in chloroform) [1] |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Chloroform solution |
Why This Matters
The defined 280-301 nm absorption and 350-370 nm emission range establishes the compound as a candidate for UV-excitable fluorescent probes and materials, with the hydroxymethyl group offering a site for bioconjugation or polymer tethering.
- [1] Liu, Y., Su, G., Xing, K., Gan, Q., Yang, Y., Wang, X., & Zhu, W. (2006). Synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole Derivatives and Studies on Their Spectral Properties. Natural Science Journal of Xiangtan University, 28(1), 68-71. View Source
